Cas no 33467-76-4 ((E)-hept-2-en-1-ol)

(E)-hept-2-en-1-ol 化学的及び物理的性質
名前と識別子
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- (E)-hept-2-en-1-ol
- trans-2-Hepten-1-ol
- 2-HEPTEN-1-OL
- 2-trans-heptenol
- hept-2-en-1-ol
- trans-2-Hepten-1-ol,remainder mainly cis-isomer
- trans-2-heptene-1-ol
- trans-2-Hepten-1-ol, 96%, remainder mainly cis-isomer
- CHEMBL2228464
- N-HEPT-TRANS-2-EN-1-OL
- HY-W127451
- NSC 244909
- 33467-76-4
- (trans)-2-heptene-1-ol
- UNII-Q989YFO10I
- 2-Hepten-1-ol, (2E)-
- J187.443H
- 2-HEPTENOL
- Q27287134
- NSC-244909
- J126.437K
- MFCD00014056
- SCHEMBL329735
- NSC244909
- H0682
- trans-2-heptenol
- AKOS028109463
- EINECS 251-534-8
- .BETA.-HEPTENOL
- (2E)-2-Hepten-1-ol
- AI3-36042
- trans-hept-2-en-1-ol
- (E)-2-Hepten-1-ol
- CS-0185682
- Q989YFO10I
- LS-13331
- 22104-77-4
- 2-Hepten-1-ol, (E)-
- (E)-2-Heptenol
- DTXSID30879009
- NS00054278
- AI3-34384
- J-019200
- DTXCID00909862
- beta-Heptenol
- 2-Hepten-1-ol, (E)-(8CI)(9CI)
- 2-Hepten-1-ol, (E)-(8CI)
-
- MDL: MFCD00014056
- インチ: InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h5-6,8H,2-4,7H2,1H3/b6-5+
- InChIKey: ASFYPVGAALGVNR-AATRIKPKSA-N
- ほほえんだ: CCCC/C=C/CO
- BRN: 1720091
計算された属性
- せいみつぶんしりょう: 114.10400
- どういたいしつりょう: 114.104465
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 57.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.844 g/mL at 20 °C(lit.)
- ゆうかいてん: 57°C
- ふってん: 75°C/9.8mmHg
- フラッシュポイント: 57°C
- 屈折率: n20/D 1.442
- PSA: 20.23000
- LogP: 1.72510
- じょうきあつ: 0.3±0.7 mmHg at 25°C
- ようかいせい: 未確定
(E)-hept-2-en-1-ol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1987 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: S26
- 福カードFコード:10-23
-
危険物標識:
- 包装カテゴリ:III
- 危険レベル:3
- セキュリティ用語:3
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- 危険レベル:3
- TSCA:Yes
- 包装グループ:III
- 包装等級:III
- リスク用語:R36
(E)-hept-2-en-1-ol 税関データ
- 税関コード:2905290000
- 税関データ:
中国税関コード:
2905290000概要:
290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
(E)-hept-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-280146A-25 ml |
trans-2-Hepten-1-ol, |
33467-76-4 | 25 ml |
¥6385.00 | 2023-09-05 | ||
abcr | AB116984-5 ml |
trans-2-Hepten-1-ol, 96%, remainder mainly cis-isomer; . |
33467-76-4 | 96% | 5 ml |
€99.10 | 2024-04-17 | |
abcr | AB116984-25 ml |
trans-2-Hepten-1-ol, 96%, remainder mainly cis-isomer; . |
33467-76-4 | 96% | 25 ml |
€268.10 | 2023-09-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161435-25ML |
(E)-hept-2-en-1-ol |
33467-76-4 | >96.0%(GC) | 25ml |
¥1663.90 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H863604-5ml |
trans-2-Hepten-1-ol |
33467-76-4 | >96.0%(GC) | 5ml |
¥387.00 | 2022-01-11 | |
A2B Chem LLC | AB79810-1g |
TRANS-2-HEPTEN-1-OL |
33467-76-4 | 96% | 1g |
$108.00 | 2024-04-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0682-25ML |
trans-2-Hepten-1-ol |
33467-76-4 | >96.0%(GC) | 25ml |
¥1795.00 | 2023-09-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0682-5ML |
trans-2-Hepten-1-ol |
33467-76-4 | >96.0%(GC) | 5ml |
¥420.00 | 2024-04-16 | |
SHENG KE LU SI SHENG WU JI SHU | sc-280146-5 ml |
trans-2-Hepten-1-ol, |
33467-76-4 | 5 ml |
¥1692.00 | 2023-09-05 | ||
A2B Chem LLC | AB79810-5g |
TRANS-2-HEPTEN-1-OL |
33467-76-4 | 96% | 5g |
$315.00 | 2024-04-20 |
(E)-hept-2-en-1-ol 関連文献
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1. Total synthesis of (+)-milbemycin β3Stephen V. Attwood,Anthony G. M. Barrett,Robin A. E. Carr,Geoffrey Richardson J. Chem. Soc. Chem. Commun. 1986 479
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Gowravaram Sabitha,Dodda Vasudeva Reddy,Singam Siva Sankara Reddy,Jhillu. S. Yadav,C. Ganesh Kumar,Pombala Sujitha RSC Adv. 2012 2 7241
(E)-hept-2-en-1-olに関する追加情報
Comprehensive Overview of (E)-hept-2-en-1-ol (CAS No. 33467-76-4): Properties, Applications, and Industry Insights
(E)-hept-2-en-1-ol (CAS No. 33467-76-4) is a naturally occurring unsaturated alcohol with a distinctive green, leafy aroma, making it a valuable ingredient in the flavor and fragrance industries. This compound, also known as trans-2-hepten-1-ol, is widely recognized for its role in creating natural and synthetic olfactory profiles. Its molecular structure features a seven-carbon chain with a double bond at the second position (E-configuration), contributing to its unique chemical reactivity and sensory properties.
In recent years, the demand for sustainable and eco-friendly aroma chemicals has surged, driven by consumer preferences for clean-label products. (E)-hept-2-en-1-ol aligns with this trend, as it can be derived from renewable plant sources or synthesized via green chemistry approaches. Researchers are exploring its potential in biodegradable formulations, addressing concerns about environmental persistence of traditional fragrance compounds.
The compound’s versatility extends to food technology, where it imparts fresh, herbaceous notes to beverages, dairy, and processed foods. A 2023 market analysis highlighted its growing use in plant-based meat alternatives to mimic the aroma of grilled vegetables. Additionally, its low odor threshold (detectable at ~0.1 ppb) makes it ideal for microencapsulation in controlled-release applications, a hot topic in functional fragrance development.
From a technical perspective, 33467-76-4 exhibits moderate polarity (logP ~1.8) and boiling point (~175°C), enabling formulation flexibility in both hydroalcoholic and lipid-based systems. Advanced analytical techniques like GC-Olfactometry have identified it as a key contributor to the "cut grass" odor profile, explaining its prevalence in freshness-boosting household products. Regulatory reviews confirm its GRAS (Generally Recognized As Safe) status for food use, though allergen labeling may apply in certain jurisdictions.
Innovative applications are emerging in agrochemical semiochemicals, where (E)-hept-2-en-1-ol serves as an insect attractant in pheromone traps. This aligns with the global shift toward IPM (Integrated Pest Management) strategies reducing synthetic pesticide use. Furthermore, its antimicrobial properties against select foodborne pathogens are under investigation, potentially expanding its role in active packaging materials.
Quality specifications for CAS 33467-76-4 typically require ≥95% purity (by GC), with strict limits on isomeric impurities that could alter sensory characteristics. Leading manufacturers now employ enzymatic resolution or metathesis catalysis to ensure stereochemical purity, responding to industry demands for chirally pure aroma molecules. Stability studies recommend storage under nitrogen atmosphere to prevent autoxidation of the allylic alcohol moiety.
Market projections suggest 4.2% CAGR growth for aliphatic unsaturated alcohols through 2028, with (E)-hept-2-en-1-ol benefiting from expansion in personal care products emphasizing "outdoor-inspired" scent profiles. Its compatibility with vegan formulations and absence of phthalate concerns position it favorably against traditional plasticizers in cosmetic applications. Ongoing research explores synergistic effects with terpenes like limonene to enhance fragrance longevity.
For analytical chemists, 33467-76-4 presents interesting challenges in stereoselective analysis. Recent HPLC-UV methods using chiral stationary phases can differentiate the E-isomer from its Z-configuration counterpart, crucial for quality control. Mass spectral libraries document characteristic fragments at m/z 55 (base peak) and 83, aiding identification in complex matrices like essential oil blends.
In conclusion, (E)-hept-2-en-1-ol exemplifies how niche aroma chemicals can address multiple contemporary needs—from sustainability mandates to sensory innovation. Its dual role as a flavor modifier and functional ingredient ensures continued relevance across industries, with emerging applications likely to drive further research into this versatile molecule.
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